6-Amino-2,3-dichlorobenzamide
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Overview
Description
6-Amino-2,3-dichlorobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an amino group and two chlorine atoms attached to the benzene ring, making it a dichlorinated derivative of benzamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Amino-2,3-dichlorobenzamide can be synthesized through the direct condensation of 2,3-dichlorobenzoic acid and ammonia or an amine under specific reaction conditions. One common method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the reaction of 2,3-dichlorobenzoyl chloride with ammonia or an amine in the presence of a solvent such as N,N′-dimethylformamide at elevated temperatures . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,3-dichlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, which can have different functional groups attached to the benzene ring, enhancing their chemical and biological properties .
Scientific Research Applications
6-Amino-2,3-dichlorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-Amino-2,3-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide: A related compound with similar structural features but different biological activities.
2,6-Dichlorobenzamide: Another dichlorinated benzamide with distinct chemical properties and applications.
Uniqueness
6-Amino-2,3-dichlorobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H6Cl2N2O |
---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
6-amino-2,3-dichlorobenzamide |
InChI |
InChI=1S/C7H6Cl2N2O/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H2,11,12) |
InChI Key |
NRWLJAQMHXXGRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)N)Cl)Cl |
Origin of Product |
United States |
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